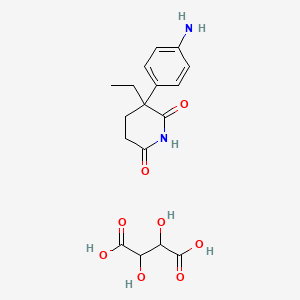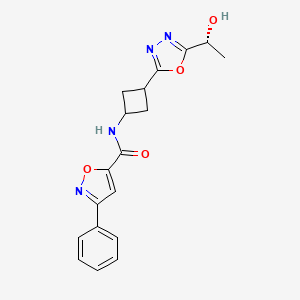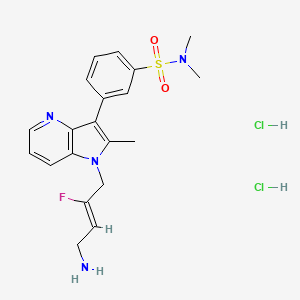
R-(+)-Aminoglutethimide tartrate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-(+)-Aminoglutethimide tartrate salt: is a chiral compound that has garnered significant attention in the fields of chemistry and medicine. It is known for its role as an adrenocortical steroid synthesis inhibitor and has been used in the treatment of conditions such as Cushing’s syndrome and certain types of cancer . The compound is a derivative of aminoglutethimide, which itself is an important pharmaceutical agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of R-(+)-Aminoglutethimide tartrate salt typically involves the resolution of racemic aminoglutethimide using a chiral resolving agent such as tartaric acid. The process begins with the synthesis of racemic aminoglutethimide, which is then reacted with (R,R)-tartaric acid to form diastereomeric salts. These salts can be separated through crystallization, and the desired enantiomer is obtained by treating the salt with a strong base .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large-scale crystallization techniques and advanced separation methods to ensure the purity and yield of the desired enantiomer .
Analyse Chemischer Reaktionen
Types of Reactions: R-(+)-Aminoglutethimide tartrate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and tosylates are commonly used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aminoglutethimide compounds .
Wissenschaftliche Forschungsanwendungen
R-(+)-Aminoglutethimide tartrate salt has a wide range of scientific research applications:
Chemistry: It is used as a chiral resolving agent and in the synthesis of other chiral compounds.
Medicine: It has been used in the treatment of Cushing’s syndrome, breast cancer, and prostate cancer.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
The mechanism of action of R-(+)-Aminoglutethimide tartrate salt involves the inhibition of the enzymatic conversion of cholesterol to D5-pregnenolone. This results in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens. The compound binds to and inhibits aromatase, which is essential for the generation of estrogens from androstenedione and testosterone. This inhibition leads to a decrease in adrenal secretion of cortisol, followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which attempts to overcome the blockade of adrenocortical steroid synthesis .
Vergleich Mit ähnlichen Verbindungen
Aminoglutethimide: The parent compound of R-(+)-Aminoglutethimide tartrate salt, used for similar medical applications.
Ketoconazole: Another steroid synthesis inhibitor with a broader spectrum of activity.
Metyrapone: Used primarily for diagnostic purposes in adrenal insufficiency .
Uniqueness: this compound is unique due to its chiral nature and specific inhibition of aromatase, making it particularly effective in reducing estrogen production. This specificity distinguishes it from other steroid synthesis inhibitors, which may have broader or different mechanisms of action .
Eigenschaften
CAS-Nummer |
57344-88-4 |
|---|---|
Molekularformel |
C17H22N2O8 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1 |
InChI-Schlüssel |
DQUXPVVSVXIQNE-IMXLTCNTSA-N |
SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Isomerische SMILES |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(R)-Aminoglutethimide tartrate, D-Aminoglutethimide tartrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)

